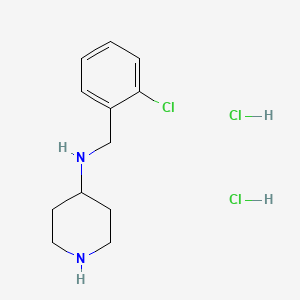![molecular formula C8H17ClN2 B2457973 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 2095409-06-4](/img/structure/B2457973.png)
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic amine compound with a unique structural framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride involves the Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation to produce the desired compound . Another approach involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield the cyclic imine product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Mannich reaction and bridged-Ritter reaction are scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amides.
Reduction: Reductive amination can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions to form Schiff bases and isothiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium triacetoxyhydridoborate is used for reductive amination.
Substitution: Thiophosgene and aniline are used for forming isothiocyanates.
Major Products Formed
Oxidation: Oximes and amides.
Reduction: Amine derivatives.
Substitution: Schiff bases and isothiocyanates.
Applications De Recherche Scientifique
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For instance, its derivatives have shown activity against protozoan parasites by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds have a similar bicyclic structure but differ in the arrangement of the nitrogen atom.
2-Azabicyclo[3.3.1]nonanes: These compounds have a different nitrogen placement, affecting their chemical properties and reactivity.
Uniqueness
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-azabicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-10-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDXLPKPUIXKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CN(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)

![N-[1-(furan-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2457894.png)
![methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2457895.png)

![2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2457897.png)




![1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2457907.png)


